molecular formula C16H16O5 B1639343 {4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid CAS No. 887833-28-5

{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid

Cat. No. B1639343
CAS RN: 887833-28-5
M. Wt: 288.29 g/mol
InChI Key: SGOMJVLXOVSUJC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is not clearly defined in the sources I accessed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not clearly defined in the sources I accessed .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • The design and synthesis of thiazolidin-4-ones based on coumarin derivatives, specifically (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid, have been explored, showcasing the chemical versatility of these compounds in creating potentially bioactive molecules (Čačić et al., 2009).
  • Research on fatty acids with o-heterocycle structures, such as (2-methyl-2H-chromen-2-yl)acetic acids, indicates the potential for diverse chemical modifications and applications in various synthetic strategies (Yamaguchi et al., 1992).

Antimicrobial Activity

  • Novel triazole derivatives based on 4-methyl-chromene-2-one have been synthesized, with potential biological applications hinted at by their chemical structure and antimicrobial activity studies (Mottaghinejad & Alibakhshi, 2018).
  • The synthesis and evaluation of condensed furylacetic acids, incorporating heterocyclic enols, arylglyoxals, and Meldrum's acid, demonstrate the potential for creating bioactive compounds with antimicrobial properties (Gorbunov et al., 2018).

Material Science and Photocatalysis

  • Coumarin derivatives have been explored for their potential in photocatalytic applications, such as the decomposition of acetic acid on TiO2 surfaces, showcasing their utility in environmental and material sciences (Muggli & Falconer, 1999).
  • Water-soluble photoactive cellulose derivatives have been synthesized using coumarin-based esters, highlighting the innovative use of these compounds in creating smart materials with photochemical activity (Wondraczek et al., 2012).

properties

IUPAC Name

2-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-9(2)8-20-11-4-5-12-10(3)13(7-15(17)18)16(19)21-14(12)6-11/h4-6H,1,7-8H2,2-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOMJVLXOVSUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101141070
Record name 4-Methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-1-benzopyran-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid

CAS RN

887833-28-5
Record name 4-Methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-1-benzopyran-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887833-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-1-benzopyran-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid
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{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid
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{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid
Reactant of Route 6
{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid

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